Cas no 2138373-93-8 (7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine)

7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine 化学的及び物理的性質
名前と識別子
-
- 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine
- 2138373-93-8
- EN300-1075754
- 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine
-
- インチ: 1S/C10H15NOS/c1-10(7-12-2)9-8(3-5-11-10)4-6-13-9/h4,6,11H,3,5,7H2,1-2H3
- InChIKey: JWYJXXJJVPHDMY-UHFFFAOYSA-N
- SMILES: S1C=CC2CCNC(C)(COC)C1=2
計算された属性
- 精确分子量: 197.08743528g/mol
- 同位素质量: 197.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.5Ų
- XLogP3: 1.1
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1075754-5.0g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 5g |
$2566.0 | 2023-05-26 | ||
Enamine | EN300-1075754-2.5g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1075754-1g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 95% | 1g |
$1057.0 | 2023-10-28 | |
Enamine | EN300-1075754-0.25g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1075754-1.0g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 1g |
$884.0 | 2023-05-26 | ||
Enamine | EN300-1075754-10.0g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-1075754-0.05g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1075754-0.1g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
Enamine | EN300-1075754-0.5g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1075754-10g |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine |
2138373-93-8 | 95% | 10g |
$4545.0 | 2023-10-28 |
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine 関連文献
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridineに関する追加情報
Introduction to 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine (CAS No. 2138373-93-8)
7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine, with the CAS number 2138373-93-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thienopyridine class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine make it a promising candidate for further investigation in drug discovery and development.
The thienopyridine scaffold is a well-established core structure in medicinal chemistry due to its ability to modulate various biological targets. Compounds derived from this scaffold have been extensively studied for their antiplatelet, antitumor, and anti-inflammatory properties. 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine introduces additional functional groups that enhance its pharmacological profile and improve its physicochemical properties. The methoxymethyl and methyl substituents on the thienopyridine ring contribute to the compound's stability and solubility, which are crucial factors in drug development.
Recent studies have highlighted the potential of 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has shown promising antitumor activity. Research conducted at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
The pharmacokinetic properties of 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life in vivo, which are desirable characteristics for a potential drug candidate. These properties suggest that 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine could be developed into an effective oral medication for chronic conditions.
The safety profile of 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments in animal models have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. These findings support its potential for further clinical development.
In conclusion, 7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine (CAS No. 2138373-93-8) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in drug discovery programs targeting inflammatory diseases and cancer. Ongoing research aims to optimize its structure and explore its full therapeutic potential.
2138373-93-8 (7-(methoxymethyl)-7-methyl-4H,5H,6H,7H-thieno2,3-cpyridine) Related Products
- 1630123-28-2((1S,3As,6aS)-Octahydro-pentalen-1-ylamine)
- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)
- 2210050-35-2(3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile)
- 910036-89-4(Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate)
- 913542-80-0(4-(4-Bromophenyl)piperidine-4-carboxylic acid)
- 2680828-41-3(benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)
- 1361469-17-1(2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol)
- 470694-98-5(1-(4-tert-butylcyclohexyl)oxy-3-4-(2-hydroxyethyl)piperazin-1-ylpropan-2-ol dihydrochloride)
- 885279-93-6(C-[2-(3-BROMO-PHENYL)-THIAZOL-4-YL]-METHYLAMINE)




